Methyl 2-(dimethylphosphoryl)isonicotinate
CAS No.:
Cat. No.: VC13712025
Molecular Formula: C9H12NO3P
Molecular Weight: 213.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12NO3P |
|---|---|
| Molecular Weight | 213.17 g/mol |
| IUPAC Name | methyl 2-dimethylphosphorylpyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H12NO3P/c1-13-9(11)7-4-5-10-8(6-7)14(2,3)12/h4-6H,1-3H3 |
| Standard InChI Key | UHQRCARRAYVXLL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC=C1)P(=O)(C)C |
| Canonical SMILES | COC(=O)C1=CC(=NC=C1)P(=O)(C)C |
Introduction
Structural and Chemical Characteristics
The molecular framework of methyl 2-(dimethylphosphoryl)isonicotinate combines a pyridine core with two functional groups: a methyl ester at position 4 and a dimethylphosphoryl group at position 2. The phosphoryl group introduces significant polarity, influencing solubility and reactivity. Comparative analysis with structurally similar compounds, such as methyl 2,6-dimethoxyisonicotinate (PubChem CID: 289868), reveals key trends . For instance:
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Molecular Weight: Estimated at approximately 229.18 g/mol (based on the addition of a dimethylphosphoryl group to methyl isonicotinate).
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Topological Polar Surface Area (TPSA): Likely >80 Ų due to the phosphoryl and ester groups, enhancing hydrogen-bonding potential .
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Solubility: Predicted low aqueous solubility (<10 µg/mL) akin to methyl 2,6-dimethoxyisonicotinate , but improved solubility in polar aprotic solvents (e.g., DMF, DMSO).
The dimethylphosphoryl group confers stability against hydrolysis under acidic conditions, a trait observed in phosphorylated pyridine derivatives .
Synthesis Pathways
Transesterification and Phosphorylation
The synthesis of methyl 2-(dimethylphosphoryl)isonicotinate may involve a multi-step approach:
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Methyl Isonicotinate Preparation: Transesterification of isonicotinic acid with methanol using sodium methoxide (NaOMe) as a catalyst, as demonstrated in menthyl nicotinate synthesis . This method avoids aqueous workup, preserving anhydrous conditions critical for subsequent phosphorylation .
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Phosphorylation at C-2: Direct phosphorylation using dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine). The reaction likely proceeds via nucleophilic aromatic substitution, facilitated by the electron-withdrawing ester group .
Key parameters from analogous syntheses :
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Catalyst: Alkaline catalysts (e.g., NaOMe) at 0.1–5 wt%.
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Temperature: 70–120°C under reduced pressure (100–400 mbar) to remove volatile byproducts.
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Yield: Estimated 65–87%, contingent on phosphorylation efficiency .
Purification Strategies
Distillation under high vacuum (0.5–2.0 mbar) with activated carbon (0.3–1.2 wt%) could mitigate resinous byproducts, a technique validated in menthyl nicotinate purification . This step enhances purity (>99.5%) by adsorbing terpenic impurities .
Physicochemical Properties
Hypothetical data derived from structural analogs :
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₂NO₅P |
| Boiling Point | ~180°C at 0.5 mbar (estimated) |
| LogP (Partition Coefficient) | 1.2–1.8 (moderate lipophilicity) |
| Stability | Stable under inert atmospheres; hydrolyzes in strong acids/bases |
Challenges and Future Directions
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Synthetic Optimization: Improving phosphorylation regioselectivity and yield.
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Toxicological Profiling: Assessing cytotoxicity and metabolic stability.
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Material Science Applications: Exploring dielectric properties for electronic devices.
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